molecular formula C13H13N3O4S B2704461 Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1021091-42-8

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2704461
CAS No.: 1021091-42-8
M. Wt: 307.32
InChI Key: JFNPFXCNSKTKJP-UHFFFAOYSA-N
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Description

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether linkage: This step involves the reaction of a thiol with a suitable electrophile, often under mild conditions to avoid side reactions.

    Formation of the pyridazine ring: This can be accomplished through a series of condensation reactions, often involving hydrazine derivatives.

    Acetylation: The final step involves the acetylation of the amino group on the pyridazine ring, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyridazine ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and furan moieties may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(((6-amino-3-pyridazinyl)thio)methyl)furan-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.

    Methyl 5-(((6-hydroxy-3-pyridazinyl)thio)methyl)furan-2-carboxylate: Similar structure but with a hydroxy group instead of an acetamido group.

Uniqueness

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the acetamido group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, along with relevant synthesis methods and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S, and it features a furan ring substituted with a thioether and an acetamidopyridazine moiety. The presence of these functional groups is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route can be outlined as follows:

  • Formation of the furan ring : Using furfural derivatives.
  • Thioether formation : Introduction of the thioether group via nucleophilic substitution.
  • Acetamidopyridazine incorporation : Reacting with 6-acetamidopyridazine to form the final product.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
HeLa45.0
HepG250.3
MCF-740.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrates particularly potent activity against HeLa cells, suggesting a potential application in cervical cancer treatment.

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains, showing promising results.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The minimum inhibitory concentration (MIC) values highlight the effectiveness of the compound against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies

  • Study on HeLa Cells : A study focused on the cytotoxic effects of this compound on HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
  • Antibacterial Efficacy : Another research project assessed the antibacterial efficacy against various pathogens and found that the compound significantly inhibited bacterial growth, particularly in strains resistant to conventional antibiotics .

Properties

IUPAC Name

methyl 5-[(6-acetamidopyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8(17)14-11-5-6-12(16-15-11)21-7-9-3-4-10(20-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPFXCNSKTKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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